molecular formula C6H6F2N2O2 B598191 3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1203145-73-6

3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B598191
CAS No.: 1203145-73-6
M. Wt: 176.123
InChI Key: PUBXARXUPRDAAQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in various fields of chemistry and pharmaceutical research The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction . The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of 5-hydroxy-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-methanol
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-thiol

Uniqueness

3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the difluoromethyl and hydroxyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is less common in similar compounds, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

5-(difluoromethyl)-2-methyl-3-oxo-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-6(12)3(2-11)4(9-10)5(7)8/h2,5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBXARXUPRDAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678480
Record name 5-(Difluoromethyl)-2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203145-73-6
Record name 5-(Difluoromethyl)-2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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